![molecular formula C20H28N2O3 B3003981 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide CAS No. 921562-15-4](/img/structure/B3003981.png)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a carboxamide derivative that is likely to be structurally related to the compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar carboxamide derivatives of heterocyclic compounds, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3 to yield various hexahydrocarbazole and hexahydrodibenzoxazepine derivatives . The process includes steps such as iodination and bromination, which are common in the synthesis of complex organic molecules. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been extended to include a broad range of 2-substituents, indicating that the synthesis of the compound may also involve the introduction of various substituents to achieve the desired structure .

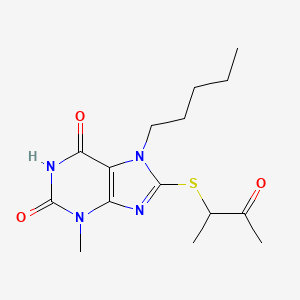

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of a carboxamide group attached to a heterocyclic system. In the case of the compound , the tetrahydrobenzo[b][1,4]oxazepin ring system is a key feature. The structure is likely to be complex, with multiple chiral centers and substituents that can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving carboxamide derivatives can be quite diverse. The reactivity of such compounds is often influenced by the presence of the carboxamide group and the nature of the heterocyclic system. In the provided papers, the reactions include iodination, bromination, and the formation of oxazolocarbazolium iodide . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide are not detailed in the provided papers, related carboxamide derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma . The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure, particularly the heterocyclic system and the substituents present.

科学的研究の応用

Synthetic Methodologies and Chemical Transformations

- The study by Lévai et al. (2002) explored the synthesis and oxidation reactions of tetrahydrobenzofurans, demonstrating the chemical versatility of similar compounds through Weitz−Scheffer oxidation and dimethyldioxirane oxidation. This work contributes to the understanding of synthetic pathways for complex heterocyclic compounds, which could include derivatives similar to the compound of interest (Lévai et al., 2002).

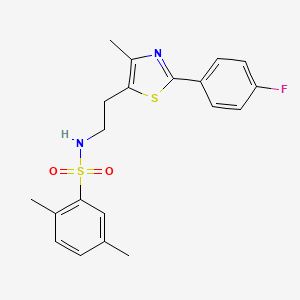

Pharmacological Investigations

- Mahesh et al. (2011) designed a series of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists, highlighting the process of ligand-based pharmacophore design and its relevance in developing novel pharmacological agents. While this study does not directly involve the specified compound, it exemplifies the approach toward designing receptor-specific antagonists, potentially applicable to similar compounds (Mahesh et al., 2011).

Therapeutic Agent Development

- Lukka et al. (2008) and Lukka et al. (2012) conducted studies on SN 28049, a compound structurally related to the one of interest, focusing on its pharmacokinetics and antitumor activity. These studies provide insight into the therapeutic potential of structurally complex compounds, including their stability, distribution, and efficacy in cancer models (Lukka et al., 2008; Lukka et al., 2012).

特性

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-4-22-16-11-10-15(21-18(23)14-8-6-5-7-9-14)12-17(16)25-13-20(2,3)19(22)24/h10-12,14H,4-9,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYAGOMOIMSATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3003912.png)

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)

![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)